molecular formula C25H27N3O2 B12158978 4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

Cat. No.: B12158978
M. Wt: 401.5 g/mol
InChI Key: ZHZCZVRNQRWNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide is a hybrid organic compound featuring an indole moiety linked via a butanamide chain to a 6-methoxy-tetrahydrocarbazole scaffold. The carbazole moiety, common in natural products, enhances structural complexity and may influence binding affinity and metabolic stability.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

InChI

InChI=1S/C25H27N3O2/c1-30-17-12-13-22-20(14-17)19-8-5-10-23(25(19)28-22)27-24(29)11-4-6-16-15-26-21-9-3-2-7-18(16)21/h2-3,7,9,12-15,23,26,28H,4-6,8,10-11H2,1H3,(H,27,29)

InChI Key

ZHZCZVRNQRWNSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through methods such as the Borsche-Drechsel cyclization.

    Coupling Reaction: The indole and carbazole moieties are then coupled using a suitable linker, such as butanamide, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. These might include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Key Observations:

  • Anticancer Potential: The triazine-indole hybrid in demonstrates superior EGFR inhibition compared to the carbazole-containing target compound, likely due to its triazine core’s ability to mimic ATP in kinase binding .
  • Neuropharmacology : Carbazole-pyridoindole analogs () share structural motifs with psilocybin derivatives, suggesting serotonin receptor interactions, though the target compound’s methoxy group may alter binding kinetics .
  • Physicochemical Properties : Y040-8890 () has higher lipophilicity (logP >5) than typical carbazole-indole hybrids, which may impact blood-brain barrier penetration or toxicity .

Physicochemical and Pharmacokinetic Profiles

  • Hydrogen Bonding: ’s pyrazole-carbothioamide (H-bond donors = 2) shows similar donor/acceptor counts to the target compound, influencing membrane permeability .

Biological Activity

4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide, a complex organic compound, is part of a broader class of indole and carbazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an indole moiety and a tetrahydrocarbazole unit. The presence of methoxy groups contributes to its chemical reactivity and solubility profile. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 312.41 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the tetrahydrocarbazole scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of mitochondrial function, leading to cell cycle arrest and DNA damage .

Anti-inflammatory Effects

Compounds similar to 4-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting key enzymes or receptors involved in inflammation .

Neuroprotective Activity

The structural characteristics suggest potential neuroprotective effects. Indole derivatives are often studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes that play crucial roles in cancer progression and inflammation.
  • DNA Interaction : Some studies suggest that it can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundCell LineIC50 (µM)Observations
Tetrahydrocarbazole DerivativeMCF-710.5Induced apoptosis via mitochondrial pathway
N-substituted IndolocarbazolesHCT1160.96Inhibited CDK4 leading to cell cycle arrest
Methoxy-substituted CarbazolesA5495.9Significant cytotoxicity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.